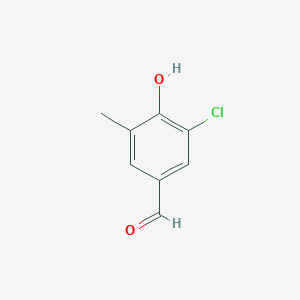

3-Chloro-4-hydroxy-5-methylbenzaldehyde

概要

説明

3-Chloro-4-hydroxy-5-methylbenzaldehyde, also known as 3-Chloro-4-hydroxy-5-methylbenzoic acid, is an organic compound that is commonly used in scientific research and laboratory experiments. It is a colorless solid that has a slightly sweet smell and is soluble in water. This compound has a variety of uses, including as a reagent in biochemical and physiological studies, as well as in the synthesis of other compounds.

科学的研究の応用

Chromatographic Analysis

Research by Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes, including 3-Chloro-4-hydroxy-5-methylbenzaldehyde, using a non-polar SE-30 capillary column. This study is significant for understanding the retention behavior and separation of such compounds in chromatographic analyses (Korhonen & Knuutinen, 1984).

Synthesis of Chalcone Derivatives

Rijal, Haryadi, and Anwar (2022) conducted a study on the synthesis of chalcone derivatives from halogenated vanillin, including this compound. The research evaluated the antioxidant activity of these synthesized compounds, highlighting their potential in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).

Schiff-base Macrocycle Complexes

Chen, Zhang, Jin, and Huang (2014) investigated the preparation of Schiff-base macrocyclic complexes using derivatives similar to this compound. This study offers insights into the structural and spectral characteristics of these complexes, which are useful in various chemical and material science fields (Chen, Zhang, Jin, & Huang, 2014).

Anaerobic Transformation by Bacteria

Neilson, Allard, Hynning, and Remberger (1988) examined the anaerobic transformation of halogenated aromatic aldehydes by bacteria. The study provides valuable information on the biodegradation and environmental fate of compounds like this compound (Neilson, Allard, Hynning, & Remberger, 1988).

Fluorescent

pH SensorSaha, Dhara, Chattopadhyay, and colleagues (2011) developed a compound structurally related to this compound, which acted as a highly selective fluorescent pH sensor. This research is significant for biological and chemical sensing applications (Saha, Dhara, Chattopadhyay, et al., 2011).

Optical Resolution of Racemic Mixtures

Buravlev, Chukicheva, Churakov, and Kutchin (2012) conducted a study on the optical resolution of racemic 4-hydroxy-3-isobornyl-5-methylbenzaldehyde, a compound structurally similar to this compound. This research is relevant for understanding the chiral resolution of complex molecules (Buravlev, Chukicheva, Churakov, & Kutchin, 2012).

Synthesis of Copper(II) Complexes

Halcrow, Chia, Liu, McInnes, Yellowlees, Mabbs, Scowen, Mcpartlin, and Davies (1999) synthesized copper(II) complexes using derivatives including 2-hydroxy-5-methyl-3-methylsulfanylbenzaldehyde, which is structurally related to this compound. These complexes serve as models for radical copper oxidases, contributing to the understanding of enzyme mimicry (Halcrow et al., 1999).

Fire Retardant and Liquid Crystalline Molecules

Jamain, Khairuddean, and Guan-Seng (2020) explored the synthesis of fire retardant and liquid crystalline molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, utilizing compounds similar to this compound. This research is crucial for developing new materials with enhanced fire retardant properties (Jamain, Khairuddean, & Guan-Seng, 2020).

特性

IUPAC Name |

3-chloro-4-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWGXFOKGNJAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627373 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107356-10-5 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

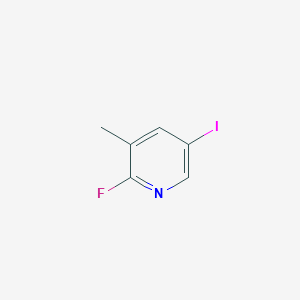

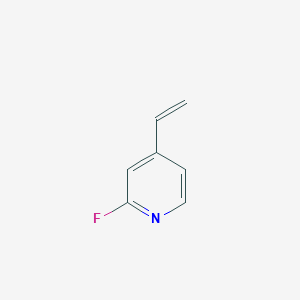

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

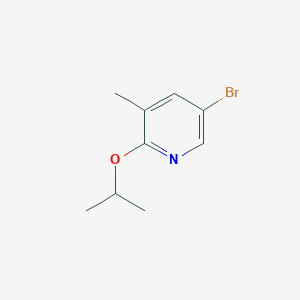

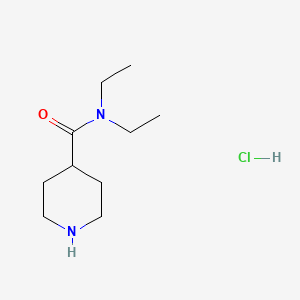

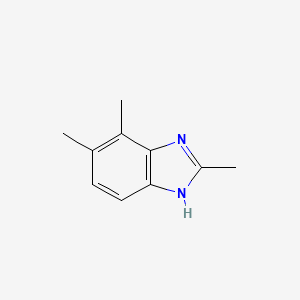

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)